molecular formula C17H23BrClNO6 B4043851 4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4043851
M. Wt: 452.7 g/mol
InChI Key: TWPPHQWUCSUUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxyethyl moiety, which is further linked to a dimethylmorpholine ring. The addition of oxalic acid enhances its stability and solubility, making it suitable for research and industrial applications.

Scientific Research Applications

4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. This intermediate is synthesized through a series of reactions, including halogenation and alkylation, to introduce the bromine, chlorine, and methyl groups. The final step involves the reaction of the phenoxyethyl intermediate with 2,6-dimethylmorpholine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to obtain reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bromochloromethyltestosterone: A synthetic anabolic steroid with similar structural features.

    Phenoxy herbicides: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) share structural similarities.

Uniqueness

4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid is unique due to its specific combination of bromine, chlorine, and methyl groups attached to a phenoxyethyl moiety, which is further linked to a dimethylmorpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClNO2.C2H2O4/c1-10-6-13(16)15(14(17)7-10)19-5-4-18-8-11(2)20-12(3)9-18;3-1(4)2(5)6/h6-7,11-12H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPPHQWUCSUUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2Br)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
Reactant of Route 3
4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
Reactant of Route 4
4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.